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Compound of Interest

Compound Name: magnesium carbide

Cat. No.: B1174990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Magnesium carbide, a compound of magnesium and carbon, exists in several polymorphic

forms, each exhibiting distinct electronic properties that are of significant interest in materials

science and condensed matter physics. This guide provides a comparative analysis of the

electronic band structure of various magnesium carbide polymorphs, supported by

computational and experimental data.

Comparative Analysis of Electronic Properties
The electronic characteristics of magnesium carbide polymorphs are highly dependent on

their crystal structure and stoichiometry. A summary of the calculated and experimentally

observed electronic properties for different polymorphs of MgC₂, Mg₂C₃, and Mg₂C is

presented below.
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Polymorph Space Group
Electronic
Classification

Band Gap (eV) Method

MgC₂

α-phase P4₂/mnm Semiconductor 2.56
DFT (Materials

Project)[1]

β-phase Cmcm Metallic 0
ab-initio

calculations[2][3]

γ-phase C2/m Metallic 0
ab-initio

calculations[2][3]

δ-phase P-3m1 Semiconductor 0.667 (indirect)
ab-initio

calculations[2][3]

High-pressure

phase
P-3m1 Semiconductor

0.931 (indirect at

105.4 GPa)

First-principles

methods[4]

2D Monolayer Not specified Semiconductor 0.25
First-principles

evaluations[4]

Mg₂C₃

α-phase Pnnm Semiconductor 1.23 (indirect) DFT (PBE)

2.09 (indirect) DFT (HSE06)[5]

β-phase C2/m Semiconductor 1.69 (indirect) DFT (PBE)[5]

2.52 (indirect) DFT (HSE06)[5]

~1.75 (indirect)

Optical

Measurements

(UV-Vis)[5][6]

Mg₂C

Cubic phase Fm-3m Semiconductor 0.75 (indirect) DFT[7]

2.05 (indirect)
First-principles

LCAO[8]
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Tetragonal phase P4₂/mnm Metallic 0

Electronic

structure

calculations[9]

Tetragonal phase I4₁/amd Semimetallic 0

Electronic

structure

calculations[4][9]

Hexagonal

phase
P6₃/mmc Metallic 0

Electronic

structure

calculations[9]

Hexagonal

phase
P-6m2 Metallic 0

Electronic

structure

calculations[9]

Methodologies for Determining Electronic Band
Structure
The electronic band structures of magnesium carbide polymorphs have been primarily

investigated using computational methods, with some experimental validation.

Computational Protocols
First-Principles Calculations: The majority of the presented data relies on ab initio calculations

based on Density Functional Theory (DFT).[7] These calculations are instrumental in predicting

the crystal and electronic structures of materials, especially under high pressure.

Structure Prediction: Evolutionary algorithms, such as the Universal Structure Predictor:

Evolutionary Xtallography (USPEX) and swarm optimization techniques, are often employed

to identify stable crystal structures of magnesium carbides at various pressures.[2][4][10]

[11]

Electronic Structure Calculations: Once a stable crystal structure is identified, its electronic

band structure, density of states, and band gap are calculated. Different exchange-

correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional within the

generalized gradient approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid
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functional, are used.[5] The choice of functional can significantly impact the predicted band

gap values.[5]

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for

these types of calculations.

Experimental Protocols
High-Pressure, High-Temperature Synthesis: Many of the magnesium carbide polymorphs are

synthesized under high-pressure and high-temperature conditions.[10][11]

Synthesis: The synthesis is often performed in situ in diamond anvil cells (DACs) or large-

volume presses, allowing for real-time monitoring of the reaction.[12]

Characterization: The crystal structure of the synthesized polymorphs is determined using

synchrotron X-ray diffraction (XRD).[11][12]

Optical Measurements: The band gap of semiconducting polymorphs can be experimentally

estimated from optical absorption measurements, such as UV-Visible spectroscopy.[5][6]

Workflow for Comparative Analysis
The following diagram illustrates the typical workflow for the computational and experimental

investigation of magnesium carbide polymorphs, leading to a comparative analysis of their

electronic band structures.
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(e.g., UV-Visible Spectroscopy)

Crystal Structure Determination

Structural Data

Experimental Band Gap Estimation

Experimental Data
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Caption: Workflow for comparing magnesium carbide polymorphs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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